1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
CAS No.: 148044-44-4
Cat. No.: VC0211635
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148044-44-4 |
---|---|
Molecular Formula | C14H20O3 |
Molecular Weight | 236.31 g/mol |
IUPAC Name | 1-[3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl]ethanone |
Standard InChI | InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3 |
SMILES | CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O |
Canonical SMILES | CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O |
Appearance | Oil |
Introduction
Parameter | Value |
---|---|
Chemical Name | 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one |
CAS Number | 148044-44-4 |
Molecular Formula | C14H20O3 |
Molecular Weight | 236.307 g/mol |
Exact Mass | 236.141 |
InChI Key | LKMLLBCTPPDIRT-UHFFFAOYSA-N |
This compound is officially recognized in chemical databases and commercial catalogs, making it accessible for research purposes through various suppliers .
Natural Source and Discovery
The compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one was initially isolated from Mikania minima, a plant species known for its diverse phytochemical profile . The isolation and characterization of this compound were documented in phytochemical research focused on sesquiterpene lactones present in this plant species. According to the literature, this discovery was reported in a 1993 publication in the journal Phytochemistry (Volume 32, Issue 6, pages 1509-1513) .
Mikania is a genus belonging to the Asteraceae family, and various species within this genus have been studied for their bioactive components. The isolation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one from Mikania minima contributes to the growing body of knowledge regarding natural products with potential research applications.
Physical and Chemical Properties
Structural Characteristics
The molecular structure of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one features several key functional groups that define its chemical behavior. The complete structural representation can be described using the InChI code:
InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3
The structure includes:
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A benzene ring core
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A methoxy group at the para position
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A hydroxy-methylbutyl substituent at the meta position
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An acetyl group (ethan-1-one) functional group
The compound's structural characteristics include:
Structural Parameter | Value |
---|---|
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 5 |
Heavy Atom Count | 17 |
Complexity | 250 |
Defined Atom Stereocenter Count | 0 |
These structural features play a significant role in determining the compound's physical properties and potential biological interactions .
Physicochemical Parameters
The physicochemical properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one are important for understanding its behavior in various research applications. The key parameters include:
Parameter | Value |
---|---|
Physical State | Solid at room temperature |
LogP | 2.4 |
Topological Polar Surface Area (tPSA) | 46.5 Ų |
Solubility | Soluble in DMSO; may dissolve in H₂O, Ethanol, or DMF |
The LogP value of 2.4 indicates a moderate lipophilicity, suggesting the compound has a reasonable balance between hydrophilic and lipophilic properties . This property is particularly relevant for predicting membrane permeability and potential biological distribution. The tPSA value of 46.5 Ų provides information about the compound's polarity and its potential for cell membrane penetration .
Biological Activity and Research Applications
Research Applications
The compound is primarily referenced as a research tool in life sciences . Its applications may include:
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Phytochemical research: As a naturally occurring compound, it serves as a reference standard for phytochemical profiling of related plant species.
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Structure-activity relationship (SAR) studies: The compound's defined structure makes it valuable for comparative studies with structurally related compounds.
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Biomarker analysis: The compound may have applications in biomarker research, as suggested by its listing under biomarker analysis categories in some commercial catalogs .
The research value of this compound is evidenced by its availability from multiple commercial suppliers specializing in research chemicals . These suppliers provide the compound in various formats suitable for research applications, including powder form and DMSO solutions of defined concentrations.
Form | Storage Temperature | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
For shipping purposes, the compound is reported to be stable at ambient temperature for a few days during ordinary shipping and time spent in customs procedures . Most suppliers recommend storage at -20°C for optimal long-term stability .
Solubility Profile and Formulation Considerations
The solubility characteristics of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one have important implications for its use in research:
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Primary solvent: DMSO (dimethyl sulfoxide) is the recommended primary solvent for dissolving the compound .
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Alternative solvents: If solubility in DMSO is limited, alternative solvents such as water, ethanol, or DMF (dimethylformamide) may be tested .
For in vivo applications, several formulation options have been suggested:
Formulation Type | Composition |
---|---|
Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
Injection Formulation 3 | DMSO : Corn oil = 10 : 90 |
These formulations are particularly relevant for compounds with low water solubility (< 1 mg/mL) and may be applicable to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one depending on the specific research requirements .
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